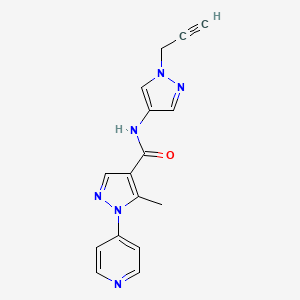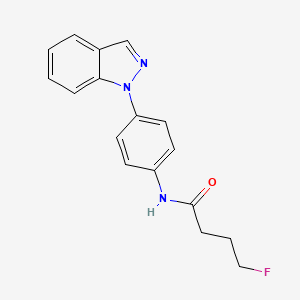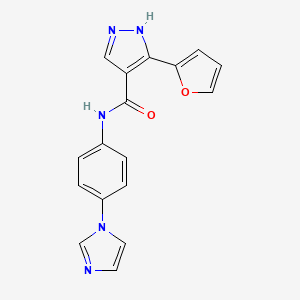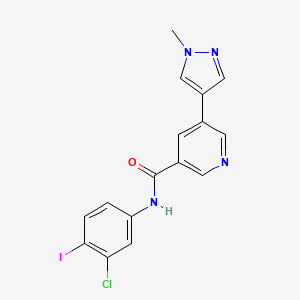![molecular formula C20H20FN3O B7434262 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea is not fully understood. However, it has been suggested to act through various pathways such as inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to modulate the immune response and reduce inflammation in animal models.
Biochemical and physiological effects:
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to decrease the blood glucose levels and improve insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the advantages of using 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea in lab experiments is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and can be studied further for its potential clinical applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which needs to be elucidated through further studies.
将来の方向性
There are several future directions for the study of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea. One of the future directions is to study its potential clinical applications in various diseases. It can be studied further for its potential use in the treatment of cancer, inflammation, and diabetes. Another future direction is to elucidate its exact mechanism of action, which can provide insights into its potential therapeutic targets. Additionally, the synthesis of analogs of this compound can be studied for their potential therapeutic applications.
In conclusion, 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to elucidate its exact mechanism of action and to study its potential clinical applications in various diseases.
合成法
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea has been reported through various methods. One of the commonly used methods involves the reaction of 4-fluoroacetophenone with 2-aminobenzylamine to form 2-(4-fluorophenyl)-2-aminoethanol. This intermediate is then reacted with 2-quinolinecarboxaldehyde in the presence of a catalyst to form the final product.
科学的研究の応用
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea has been studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an antitumor, anti-inflammatory, and antidiabetic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-18-6-3-15(4-7-18)9-12-23-20(25)24-13-10-16-5-8-19-17(14-16)2-1-11-22-19/h1-8,11,14H,9-10,12-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZQJAZYRQUWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCNC(=O)NCCC3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)

![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)


![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)